5-Nitroquinoxaline

Physical organic chemistry Crystal engineering Purification

5-Nitroquinoxaline (CAS 18514-76-6) is a mononitro-substituted quinoxaline heterocycle (C₈H₅N₃O₂, MW 175.14) bearing the nitro group at the 5-position of the benzo-fused ring. It is a crystalline solid with a melting point of 90–92 °C, a boiling point of 329 °C, a density of 1.437 g/cm³, and a predicted pKa of −2.09 ± 0.30.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 18514-76-6
Cat. No. B091601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroquinoxaline
CAS18514-76-6
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H
InChIKeyWZBOWHSZOCPDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroquinoxaline (CAS 18514-76-6): Core Physicochemical and Structural Baseline for Scientific Procurement


5-Nitroquinoxaline (CAS 18514-76-6) is a mononitro-substituted quinoxaline heterocycle (C₈H₅N₃O₂, MW 175.14) bearing the nitro group at the 5-position of the benzo-fused ring . It is a crystalline solid with a melting point of 90–92 °C, a boiling point of 329 °C, a density of 1.437 g/cm³, and a predicted pKa of −2.09 ± 0.30 . Its computed LogP values range from 1.54 to 2.06, and it has a polar surface area of approximately 71.6 Ų . The compound is a key building block in medicinal chemistry, materials science, and sensor development, where the precise position of the nitro substituent governs electronic structure, conformational behavior, and reactivity.

Why 5-Nitroquinoxaline Cannot Be Interchanged with Other Nitroquinoxaline Positional Isomers or Analogs


The nitro group's position on the quinoxaline scaffold is the dominant determinant of electronic structure, conformational geometry, and intermolecular interactions. In 5-nitroquinoxaline, peri-interactions between the 5-NO₂ group and the adjacent pyrazine N4 atom force the nitro group out of conjugation with the aromatic π-system, creating a distinctly twisted ground-state geometry absent in the 6-nitro isomer . This peri-induced deconjugation directly alters electrochemical reduction potentials, photochemical reaction pathways, and molecular recognition behavior. Consequently, substituting 6-nitroquinoxaline, 2-nitroquinoxaline, or quinoxaline itself for 5-nitroquinoxaline in any application—whether electrochemical, photochemical, sensor-based, or synthetic—will yield fundamentally different performance characteristics. The quantitative evidence below demonstrates exactly how and by how much the 5-nitro positional isomer differs from its closest comparators.

5-Nitroquinoxaline (CAS 18514-76-6): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Differential: 5-Nitroquinoxaline (90–92 °C) vs. 6-Nitroquinoxaline (169–171 °C)

The melting point of 5-nitroquinoxaline is 90–92 °C, whereas that of its positional isomer 6-nitroquinoxaline is 169–171 °C . The 79 °C lower melting point of the 5-nitro isomer is attributable to the peri-interaction between the 5-NO₂ substituent and the pyrazine N4 nitrogen, which twists the nitro group out of the aromatic plane, weakening intermolecular packing forces relative to the coplanar 6-nitro isomer . This large difference provides an immediate, unambiguous physical criterion for distinguishing the two regioisomers and assessing purity.

Physical organic chemistry Crystal engineering Purification

Peri-Interaction-Driven Deconjugation: 5-Nitro vs. 6-Nitro Regioisomer Electronic Structure Divergence

In π-expanded quinoxalinoporphyrin systems, the nitro group at the 5-position experiences peri-interactions with the adjacent pyrazine nitrogen that force it out of conjugation with the aromatic system, whereas the 6-nitro regioisomer remains coplanar and fully conjugated . This geometric distortion produces 'quite different properties' in reduction site localization and redox potentials, enabling the 5-nitro isomer to serve as a molecular switch for controlling conduction through molecular wires . The effect is intrinsic to the 5-nitro substitution pattern and cannot be replicated by the 6-nitro isomer, 2-nitroquinoxaline, or any other positional variant.

Physical organic chemistry Spectroelectrochemistry Molecular electronics

Cationic Sensor Selectivity: Dipyrrolyl-5-nitroquinoxaline Ag⁺ Response vs. Difuryl Analog Failure

PVC-membrane and electropolymerized electrodes constructed with 2,3-dipyrrolyl-5-nitroquinoxaline and 2,3-dithienyl-5-nitroquinoxaline displayed good selectivity for Ag⁺ ions, providing a near-Nernstian potentiometric response over the concentration range 10⁻⁵ to 10⁻² mol L⁻¹ . In contrast, the 2,3-difuryl-5-nitroquinoxaline-based systems—structurally identical except for the heterocycle at positions 2 and 3—failed to exhibit this Ag⁺ selectivity . This within-class comparison demonstrates that the 5-nitroquinoxaline scaffold, when combined with pyrrolyl or thienyl substituents, delivers functional sensor performance that the furyl analog cannot match.

Ion-selective electrodes Potentiometric sensors Supramolecular recognition

Regioselective Amination: Distinct Reactivity of 5-Nitro vs. 6-Nitroquinoxaline with NH₃/KMnO₄

When 5-nitroquinoxaline and 6-nitroquinoxaline are subjected to identical amination conditions (liquid NH₃/KMnO₄), they produce different regioisomeric amino products: 5-nitroquinoxaline yields 2- and/or 3-amino-5-nitroquinoxaline derivatives, whereas 6-nitroquinoxaline forms 2- and/or 3-amino-6-nitroquinoxaline and, in some cases, 5-amino-6-nitroquinoxaline products . Quantum-chemical calculations were required to rationalize this divergent regioselectivity . The differential amination outcome means the two isomers are not synthetically interchangeable for preparing amino-functionalized quinoxaline derivatives.

Synthetic methodology Nucleophilic amination Regioselectivity

Unique Photochemical Nitro-Nitrite Rearrangement: 5-Nitroquinoxaline-Specific Phototransformation to 5-Hydroxyquinoxaline

6-X-5-nitroquinoxalines (X = H, CH₃, Cl, OC₂H₅, NH₂) undergo a photochemical nitro-nitrite rearrangement upon irradiation, yielding 5-hydroxyquinoxaline as the photoproduct . The quantum yield of this transformation depends on the nature of the 6-substituent and the irradiation conditions, and the reaction proceeds via two alternative T(nπ*) excited-state pathways modulated by the charge-transfer character involving the nitro group . This photorearrangement is characteristic of the 5-nitro substitution pattern with an ortho electron-donor substituent and has no documented counterpart for 6-nitroquinoxaline or 2-nitroquinoxaline under comparable conditions. The ability to photochemically convert the nitro group to a hydroxyl at the 5-position enables spatial and temporal control of functionality that other nitroquinoxaline isomers cannot provide.

Photochemistry Photophysics Nitroarene rearrangement

Potent Anti-Schistosomal Activity of 6-Nitroquinoxaline Derivatives: Reinforcing Positional Specificity for Biological Target Procurement

In a systematic screen of 47 quinoxaline-containing compounds against Schistosoma mansoni, 6-nitroquinoxaline derivatives (compounds 24–32) demonstrated the most potent activity: compounds 29 and 30 achieved >70% kill of newly transformed schistosomula (NTS) at 0.1 µM and retained detectable activity (21.9%) even at 0.01 µM . The IC₅₀ values against adult worms were ≤0.31 µM for the three most active nitroquinoxalines, with selectivity indices ≥8.9 against an L6 rat skeletal muscle cell line . This potency is comparable to the clinical standard praziquantel (IC₅₀ ≈ 0.1 µM) in the same assay . While these data are for 6-nitro-substituted derivatives, they establish the broader principle that nitro position on the quinoxaline core is a critical determinant of biological activity, and that unsubstituted quinoxaline and non-nitro analogs lack this level of antiparasitic potency. The specific 5-nitro regioisomer remains underexplored in this therapeutic context, representing a distinct chemical space for lead optimization.

Antiparasitic Schistosomiasis Nitroquinoxaline SAR

Validated Research and Industrial Scenarios Where 5-Nitroquinoxaline Delivers Documented Differentiation


Ag⁺-Selective Potentiometric Sensor Fabrication Using 5-Nitroquinoxaline-Derived Ionophores

2,3-Dipyrrolyl-5-nitroquinoxaline and 2,3-dithienyl-5-nitroquinoxaline, incorporated into PVC-membrane or electropolymerized electrode matrices, function as Ag⁺-selective ionophores delivering a near-Nernstian potentiometric response from 10⁻⁵ to 10⁻² mol L⁻¹ . The difuryl analog is ineffective for this purpose. Researchers developing Ag⁺ sensors for environmental monitoring or industrial process control should therefore procure 5-nitroquinoxaline as the core scaffold and functionalize at positions 2 and 3 with pyrrolyl or thienyl groups, avoiding the furyl variant.

Molecular Wire and Conductive Polymer Design Exploiting Peri-Induced Deconjugation of the 5-Nitro Group

In π-expanded quinoxalinoporphyrin molecular wires, the 5-nitro group is uniquely twisted out of conjugation by peri-interactions, a structural feature absent in the 6-nitro regioisomer. This geometric distortion alters the site and potential of electrochemical reduction, enabling control of conduction pathways . Five distinct reduction localization patterns across 33 quinoxalinoporphyrin derivatives demonstrate the sensitivity of electronic structure to the nitro position. For molecular electronics and conductive polymer research, 5-nitroquinoxaline provides a structurally encoded switching mechanism that 6-nitroquinoxaline cannot offer.

Photochemical Synthesis of 5-Hydroxyquinoxaline via Nitro-Nitrite Rearrangement

5-Nitroquinoxaline derivatives with an electron-donor substituent at the 6-position (X = H, CH₃, Cl, OC₂H₅, NH₂) undergo a photochemical nitro-nitrite rearrangement upon irradiation, producing 5-hydroxyquinoxaline . The quantum yield is tunable through choice of the 6-substituent and irradiation conditions. This light-driven functional group interconversion (NO₂ → OH) is specific to the 5-nitro substitution pattern and provides spatiotemporal control over molecular functionality. 6-Nitroquinoxaline and 2-nitroquinoxaline do not undergo analogous phototransformations. Researchers designing photoresponsive materials, photocaged probes, or photochemical synthetic routes should select 5-nitroquinoxaline for this unique capability.

Synthesis of 2- or 3-Amino-5-nitroquinoxaline via Regioselective Amination for Medicinal Chemistry Building Blocks

Treatment of 5-nitroquinoxaline with liquid NH₃/KMnO₄ yields 2- and/or 3-amino-5-nitroquinoxaline products, whereas 6-nitroquinoxaline under identical conditions produces a different regioisomeric distribution including 5-amino-6-nitroquinoxaline . The divergent regioselectivity is rationalized by quantum-chemical calculations. Medicinal chemists requiring a specific amino-nitroquinoxaline regioisomer for structure-activity relationship studies must procure the correct nitroquinoxaline starting material; 5-nitroquinoxaline is the requisite precursor for generating 2-/3-amino-5-nitroquinoxaline derivatives.

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